Cas no 69477-71-0 (Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-)

Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)- structure
69477-71-0 structure
Product name:Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-
CAS No:69477-71-0
MF:C10H13NO2
MW:179.21572
CID:513813
PubChem ID:155307

Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-
    • N-(4-hydroxy-2,5-dimethylphenyl)acetamide
    • N-(4-hydroxy-2,5-dimethyl-phenyl)acetamide
    • 4-Acetamino-p-xylenol
    • 4-Acetylamino-2,5-dimethylphenol
    • 4-amino-N-acetyl-2,5-dimethylphenol
    • 5-Acetamino-2-oxy-1.4-dimethyl-benzol
    • N-acetyl-4-amino-2,5-dimethylphenol
    • ZZGMQEZPGPGACB-UHFFFAOYSA-N
    • 69477-71-0
    • Acetamide, N-(4-hydroxy-2,5-dimethylphenyl)-
    • SCHEMBL774588
    • N-(4-hydroxy-2,5-dimethyl-phenyl)-acetamide
    • DTXSID20219697
    • Inchi: InChI=1S/C10H13NO2/c1-6-5-10(13)7(2)4-9(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12)
    • InChI Key: ZZGMQEZPGPGACB-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1O)C)NC(=O)C

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.1248 (rough estimate)
  • Boiling Point: 311.75°C (rough estimate)
  • Refractive Index: 1.5150 (estimate)
  • PSA: 49.33000
  • LogP: 2.04040

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